The metallo-protein Cu/Zn-superoxide dismutase (SOD1) is a ubiquitous enzyme responsible for scavenging superoxide radicals. Mutations in SOD1, which alter its metal binding capacity and can result in protein misfolding and aggregation, have been linked to familial amyotrophic lateral sclerosis (ALS). Cu-ATSM is an orally bioavailable, blood-brain barrier permeable complex that has traditionally been used in cellular imaging experiments to selectively label hypoxic tissue via its susceptibility to reduction by oxygen-depleted mitochondria. More recently, Cu-ATSM has been reported to improve locomotor function and survival in a transgenic ALS mouse model by delivering copper specifically to cells in the spinal cords of mice producing misfolded SOD1 proteins. Copper chaperone for SOD (CCS) is presumed to utilize the copper from Cu-ATSM to prevent misfolding of the SOD1 protein.
Cu(II)astm
CAS No.: 68341-09-3
Cat. No.: VC21244048
Molecular Formula: C8H14CuN6S2
Molecular Weight: 321.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68341-09-3 |
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Molecular Formula | C8H14CuN6S2 |
Molecular Weight | 321.9 g/mol |
IUPAC Name | copper;N'-methyl-N-[(E)-[(3E)-3-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate |
Standard InChI | InChI=1S/C8H16N6S2.Cu/c1-5(11-13-7(15)9-3)6(2)12-14-8(16)10-4;/h1-4H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6+; |
Standard InChI Key | SBHDKYTVDCRMOE-JPAPVDFESA-L |
Isomeric SMILES | C/C(=N\NC(=NC)[S-])/C(=N/NC(=NC)[S-])/C.[Cu+2] |
SMILES | CC(=NNC(=NC)[S-])C(=NNC(=NC)[S-])C.[Cu+2] |
Canonical SMILES | CC(=NNC(=NC)[S-])C(=NNC(=NC)[S-])C.[Cu+2] |
Introduction
Chemical Structure and Properties
Cu(II)astm possesses a distinctive molecular structure characterized by a central copper ion coordinated by four nitrogen atoms from two thiosemicarbazone ligands. The coordination geometry around the copper ion is typically square planar or distorted tetrahedral, depending on the specific ligand environment. X-ray crystallography studies have confirmed the mononuclear nature of the compound and provided detailed insights into its geometric configuration.
Key physical and chemical properties include:
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Low molecular weight, highly lipophilic, charge-neutral composition
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Blood-brain barrier permeability
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High membrane penetration capability
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Stability in physiological conditions
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Selective reduction under hypoxic conditions
These properties make Cu(II)astm particularly valuable for applications requiring targeted delivery to specific tissues, especially hypoxic environments commonly found in tumors and certain neurological conditions.
Synthesis and Preparation Methods
The synthesis of Cu(II)astm typically involves a straightforward reaction between copper(II) salts and diacetyl-bis(N4-methylthiosemicarbazone) ligands. The general synthetic procedure includes:
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Preparation of copper(II) salts (commonly copper(II) chloride or copper(II) acetate)
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Reaction with diacetyl-bis(N4-methylthiosemicarbazone) in an organic solvent like ethanol
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Reflux conditions to facilitate complex formation
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Purification through recrystallization
For industrial-scale production, automated systems with precise control over reaction parameters are employed to optimize yield and purity. The process typically occurs in carefully controlled environments to ensure consistency and quality of the final product.
Table 1: Synthesis Parameters for Cu(II)astm
Parameter | Conditions | Considerations |
---|---|---|
Copper Source | Copper(II) chloride or copper(II) acetate | High-purity reagents required |
Ligand | Diacetyl-bis(N4-methylthiosemicarbazone) | Pre-synthesis or commercial acquisition |
Solvent | Ethanol (primary), methanol (alternative) | Anhydrous conditions preferred |
Temperature | Reflux (78°C for ethanol) | Temperature control critical for yield |
Reaction Time | 2-4 hours | Extended periods may lead to impurities |
Purification | Recrystallization | Multiple cycles may be necessary |
Mechanism of Action
The biological activity of Cu(II)astm is primarily based on its behavior in hypoxic environments. The mechanism involves several key processes:
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Passive diffusion across cell membranes due to its lipophilic nature
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Stability in normoxic (normal oxygen) conditions
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Reduction of Cu(II) to Cu(I) in hypoxic environments
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Release and trapping of copper ions within hypoxic cells
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Interaction with intracellular components leading to various biological effects
This selective accumulation in hypoxic tissues forms the foundation for Cu(II)astm's applications in both diagnostic imaging and targeted therapies. The compound's redox activity is particularly relevant in tumor microenvironments, where hypoxia is a common feature driving aggressive disease progression.
Biological Activity and Effects
Effects on P-glycoprotein Expression
One of the most significant biological effects of Cu(II)astm is its impact on P-glycoprotein (P-gp) expression and function at the blood-brain barrier (BBB). P-gp is a critical efflux transporter that prevents brain access to substrate drugs and facilitates the efflux of amyloid beta (Aβ), a contributor to Alzheimer's disease .
Research has demonstrated that Cu(II)astm significantly increases P-gp expression and function both in vitro and in vivo:
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In isolated mouse brain endothelial cells (mBECs), treatment with 100 nM Cu(II)astm for 24 hours resulted in a 1.6-fold increase in P-gp expression and a 20% reduction in the accumulation of the P-gp substrate rhodamine 123 .
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Oral administration of Cu(II)astm (30 mg/kg/day) for 28 days led to a 1.5-fold increase in brain microvascular expression of P-gp and a 1.3-fold increase in hepatic expression .
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This treatment also resulted in a 20% reduction in BBB transport of [3H]-digoxin, indicating enhanced P-gp function .
Effects on Copper Levels
Metallomic analysis has shown that Cu(II)astm treatment significantly increases copper levels in various tissues:
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Brain microvessels of Cu(II)astm-treated mice showed a 3.5-fold increase in copper levels .
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Livers of treated mice exhibited a remarkable 19.9-fold increase in copper levels .
This ability to modulate copper levels in tissues has important implications for conditions associated with disrupted copper homeostasis, such as certain neurodegenerative diseases.
Table 2: Effects of Cu(II)astm on P-gp Expression and Copper Levels
Parameter | In Vitro Results (mBECs) | In Vivo Results (Mice) |
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P-gp Expression | 1.6-fold increase | 1.5-fold increase (brain microvessels) |
1.3-fold increase (liver) | ||
P-gp Function | 20% reduction in substrate accumulation | 20% reduction in BBB transport of [3H]-digoxin |
Copper Levels | Not reported | 3.5-fold increase (brain microvessels) |
19.9-fold increase (liver) | ||
Treatment Conditions | 100 nM for 24 hours | 30 mg/kg/day for 28 days (oral) |
Research Applications
Medical Imaging
Cu(II)astm has emerged as a valuable tool in medical imaging, particularly in positron emission tomography (PET) for detecting hypoxic regions in tumors and sites of neuroinflammation. The compound's ability to selectively accumulate in hypoxic tissues makes it an excellent marker for identifying regions of low oxygen, which are common in solid tumors and certain pathological conditions.
When used in PET imaging, Cu(II)astm is typically labeled with radioactive copper isotopes such as Cu-64. The resulting radioactive complex can then provide detailed visualization of hypoxic regions, offering valuable diagnostic information about tumor characteristics or the extent of neuroinflammation.
Cancer Therapy
Beyond its diagnostic capabilities, Cu(II)astm shows promise as a therapeutic agent for cancer treatment. Its selective accumulation in hypoxic tumor cells can be leveraged for targeted therapy. Several mechanisms contribute to its potential anticancer effects:
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Selective delivery of copper to hypoxic tumor cells
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Induction of oxidative stress in cancer cells
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Modulation of cellular signaling pathways
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Potential synergistic effects with conventional chemotherapeutics
This dual diagnostic and therapeutic capability positions Cu(II)astm as a promising "theranostic" agent for cancer management, particularly for tumors with significant hypoxic components that often show resistance to conventional treatments.
Neurodegenerative Diseases
Cu(II)astm has demonstrated substantial potential in addressing neurodegenerative conditions, particularly those associated with disrupted copper homeostasis or oxidative stress. The compound helps in mapping hydrogen sulfide levels in brain pathophysiology, providing insights into conditions like Alzheimer's and Parkinson's diseases.
Particularly noteworthy is the compound's effect on P-glycoprotein at the BBB, which may enhance the clearance of amyloid beta (Aβ) from the brain in Alzheimer's disease . This mechanism represents a novel approach to addressing one of the key pathological features of the disease.
Comparative Analysis with Similar Compounds
Cu(II)astm belongs to a family of bis(thiosemicarbazone) complexes with similar structural features but different substituents. Common related compounds include:
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Copper(II)-diacetyl-bis(N4-ethylthiosemicarbazone) (Cu-ETSM)
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Copper(II)-diacetyl-bis(N4-phenylthiosemicarbazone) (Cu-PTSM)
Table 3: Comparison of Cu(II)astm with Similar Bis(thiosemicarbazone) Complexes
Property | Cu(II)astm | Cu-ETSM | Cu-PTSM |
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N4-substituent | Methyl | Ethyl | Phenyl |
Lipophilicity | High | Higher | Highest |
BBB Permeability | Excellent | Good | Limited |
Hypoxia Selectivity | High | Moderate | Lower |
Redox Potential | Low | Intermediate | Higher |
Primary Applications | Medical imaging, therapy for neurodegenerative diseases, cancer treatment | Primarily imaging | Primarily perfusion imaging |
What distinguishes Cu(II)astm is its optimal balance of properties—high membrane permeability, appropriate redox potential, and excellent selectivity for hypoxic tissues—making it particularly valuable for both diagnostic and therapeutic applications.
Current Research and Clinical Significance
The most recent research on Cu(II)astm has focused on:
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Its potential as a therapeutic agent for amyotrophic lateral sclerosis (ALS) and other neurodegenerative diseases
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Its impact on P-glycoprotein expression and function at the BBB with implications for CNS drug delivery and clearance of Aβ in Alzheimer's disease
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Optimization of formulations for enhanced delivery and bioavailability
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Development of combination therapies that leverage Cu(II)astm's unique properties
The compound's ability to increase P-gp expression and function at the BBB has significant implications for both drug delivery to the central nervous system and the potential treatment of neurodegenerative conditions like Alzheimer's disease .
Future Perspectives and Challenges
While Cu(II)astm shows considerable promise across multiple applications, several challenges and opportunities remain:
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Optimization of dosing regimens for maximum therapeutic effect with minimal side effects
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Development of improved formulations to enhance stability and bioavailability
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Exploration of combination therapies that synergize with Cu(II)astm's mechanism of action
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Further elucidation of the precise molecular mechanisms underlying its effects on P-gp expression and function
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Expansion of clinical trials to evaluate its efficacy and safety in various patient populations
The continued investigation of Cu(II)astm and related compounds has the potential to yield significant advances in both diagnostic imaging and targeted therapies, particularly for conditions that have traditionally been difficult to address due to biological barriers or complex disease mechanisms.
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